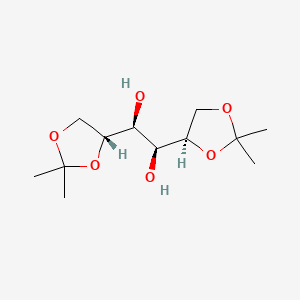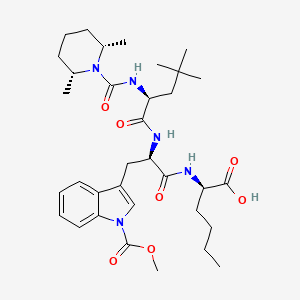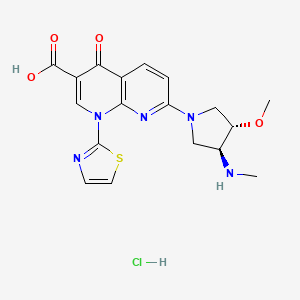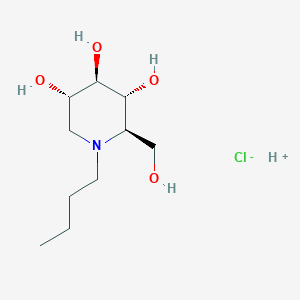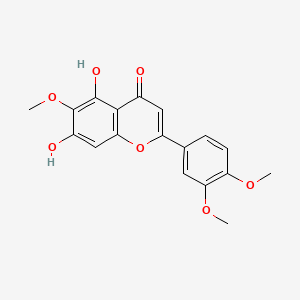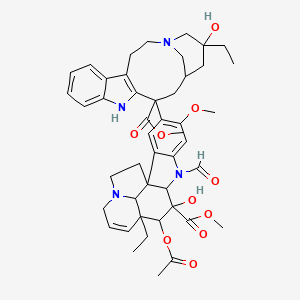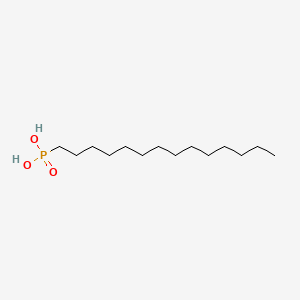
Tetradecylphosphonic acid
Overview
Description
Tetradecylphosphonic acid (TDPA) is a chemical compound with the linear formula CH3(CH2)13P(O)(OH)2 . It forms a self-assembled monolayer (SAM) to functionalize a variety of nanoparticles .
Synthesis Analysis
TDPA can be used to cap copper nanoparticles to protect them from oxidation . It may also be used in the synthesis of cadmium sulfate (CdS) core, which can be used in the fabrication of cadmium selenium (CdSe)/CdS core quantum dots (QDs) .Molecular Structure Analysis
The molecular formula of TDPA is CH3(CH2)13P(O)(OH)2 . It has a molecular weight of 278.37 .Chemical Reactions Analysis
TDPA forms a self-assembled monolayer (SAM) to functionalize a variety of nanoparticles . It can be used to cap copper nanoparticles to protect them from oxidation . It may also be used in the synthesis of cadmium sulfate (CdS) core .Physical And Chemical Properties Analysis
TDPA is a solid substance with a melting point of 80-85 °C . It has a molecular weight of 278.37 . The density of TDPA is 0.998±0.06 g/cm3 .Scientific Research Applications
Nanoparticle Stabilization
Tetradecylphosphonic acid (TDPA) is utilized to cap copper nanoparticles, providing a protective layer against oxidation. This application is crucial in maintaining the stability and functionality of nanoparticles in various research and industrial processes .
Quantum Dot Fabrication
TDPA plays a role in the synthesis of cadmium sulfate (CdS) core, which is essential in creating cadmium selenium (CdSe)/CdS core quantum dots (QDs). These QDs have significant applications in electronics and photonics due to their unique optical properties .
Lubricant Additives
In tribology, TDPA-modified Ti3C2TX and graphene oxide (GO) nanohybrids are used as lubricant additives in polyalphaolefins base oil (PAO6). These additives significantly reduce friction and wear, enhancing the performance and longevity of mechanical systems .
Tribological Performance Enhancement
TDPA is also involved in improving the tribological performance of Ti3C2 MXene nano-sheets. By modifying MXene with TDPA, researchers have achieved better wear resistance and reduced friction in various mechanical applications .
Mechanism of Action
Tetradecylphosphonic acid (TDPA) is a chemical compound with the molecular formula CH3(CH2)13P(O)(OH)2 . It has been used in various applications due to its unique properties and interactions with other substances. This article will explore the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on TDPA’s action.
Target of Action
TDPA primarily targets nanoparticles, where it forms a self-assembled monolayer (SAM) to functionalize a variety of these particles . This functionalization process allows TDPA to modify the properties of nanoparticles, making them suitable for specific applications.
Mode of Action
TDPA interacts with its targets (nanoparticles) by forming a self-assembled monolayer (SAM) on their surfaces . This interaction changes the properties of the nanoparticles, enhancing their stability and functionality. For instance, TDPA can be used to cap copper nanoparticles to protect them from oxidation .
Pharmacokinetics
Its solubility in various solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide, as well as partial solubility in water, suggest that it could have interesting bioavailability profiles .
Result of Action
The primary result of TDPA’s action is the functionalization of nanoparticles. This functionalization can enhance the stability and utility of nanoparticles in various applications. For example, TDPA-functionalized copper nanoparticles are protected from oxidation .
Action Environment
The action, efficacy, and stability of TDPA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of TDPA, with a recommended storage temperature of 2-8°C . Furthermore, the presence of certain solvents can influence the solubility and hence the action of TDPA .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tetradecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQJQTMSTANITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063550 | |
| Record name | Tetradecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylphosphonic acid | |
CAS RN |
4671-75-4 | |
| Record name | Tetradecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-tetradecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecylphosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, P-tetradecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




